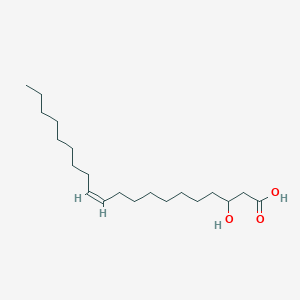

(Z)-3-Hydroxyicos-11-enoic acid

CAS No.:

Cat. No.: VC13791417

Molecular Formula: C20H38O3

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H38O3 |

|---|---|

| Molecular Weight | 326.5 g/mol |

| IUPAC Name | (Z)-3-hydroxyicos-11-enoic acid |

| Standard InChI | InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h9-10,19,21H,2-8,11-18H2,1H3,(H,22,23)/b10-9- |

| Standard InChI Key | SBPXXWBTOQUFGY-KTKRTIGZSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(CC(=O)O)O |

| SMILES | CCCCCCCCC=CCCCCCCCC(CC(=O)O)O |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(CC(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

(Z)-3-Hydroxyicos-11-enoic acid has the molecular formula C₂₀H₃₈O₃ and a molecular weight of 326.51 g/mol . The presence of both a hydroxyl group and a double bond introduces unique steric and electronic effects, influencing its reactivity and interactions in biological systems.

Table 1: Key Chemical Data

| Property | Value |

|---|---|

| CAS Number | 2290484-49-8 |

| Molecular Formula | C₂₀H₃₈O₃ |

| Molecular Weight | 326.51 g/mol |

| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH), Double Bond (C11, Z) |

The Z configuration at C11 implies that the higher-priority substituents on the double bond are on the same side, creating a bent chain geometry. This configuration may influence membrane fluidity or protein binding compared to the E (trans) isomer .

Physicochemical Properties

-

Solubility: The hydroxyl and carboxylic acid groups enhance polarity, suggesting partial solubility in polar solvents (e.g., ethanol, methanol) and limited solubility in nonpolar media.

-

Stability: The allylic hydroxyl group may render the compound prone to oxidation, necessitating storage under inert conditions.

Biological Relevance

Role in Metabolic Pathways

(Z)-3-Hydroxyicos-11-enoic acid is structurally analogous to 15-oxo-11-eicosenoic acid, a long-chain fatty acid implicated in inflammatory and metabolic regulation . Hydroxy fatty acids often serve as:

-

Signaling Molecules: Binding to G-protein-coupled receptors (e.g., GPR40, GPR120) to modulate insulin secretion or immune responses.

-

Bioactive Lipid Mediators: Precursors to prostaglandins or resolvins that resolve inflammation.

Challenges and Future Directions

Data Gaps

Critical gaps exist in:

-

Physicochemical Profiling: Experimental determination of melting/boiling points, logP, and pKa.

-

Biological Activity: Screening for cytotoxicity, receptor interactions, or metabolic effects.

Synthetic Opportunities

Developing stereoselective routes to the Z-configured double bond and hydroxyl group will require innovative catalysis. For example, asymmetric hydrogenation or enzymatic desaturation could be explored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume